![molecular formula C11H15N3 B13611070 [2-(1H-indazol-1-yl)ethyl]dimethylamine](/img/structure/B13611070.png)
[2-(1H-indazol-1-yl)ethyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1H-indazol-1-yl)ethyl]dimethylamine: is a heterocyclic compound featuring an indazole ring attached to an ethyl chain, which is further bonded to a dimethylamine group. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-indazol-1-yl)ethyl]dimethylamine typically involves the formation of the indazole ring followed by the attachment of the ethyl and dimethylamine groups. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the Cu(OAc)2-catalyzed formation of the N-N bond in DMSO under an oxygen atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the indazole ring.
Reduction: Reduction reactions can occur at the double bonds within the indazole ring.
Substitution: The ethyl and dimethylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced indazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(1H-indazol-1-yl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activities. Indazole derivatives are known for their anti-inflammatory, anticancer, and antibacterial properties . Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various functional materials .
Mécanisme D'action
The mechanism of action of [2-(1H-indazol-1-yl)ethyl]dimethylamine involves its interaction with specific molecular targets. The indazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct chemical properties.
Imidazole: A related heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness: What sets [2-(1H-indazol-1-yl)ethyl]dimethylamine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl and dimethylamine groups allows for additional functionalization and enhances its solubility and reactivity .
Propriétés
Formule moléculaire |
C11H15N3 |
|---|---|
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
2-indazol-1-yl-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H15N3/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12-14/h3-6,9H,7-8H2,1-2H3 |
Clé InChI |
QRZORMSARQYGRI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1C2=CC=CC=C2C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



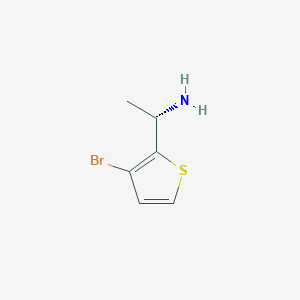
![1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole](/img/structure/B13611015.png)
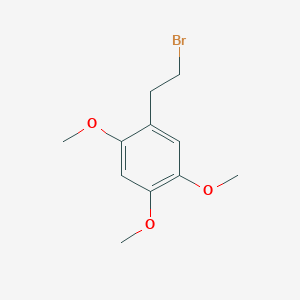
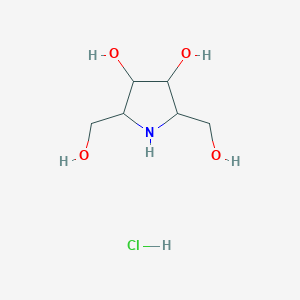
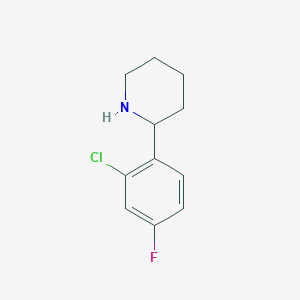
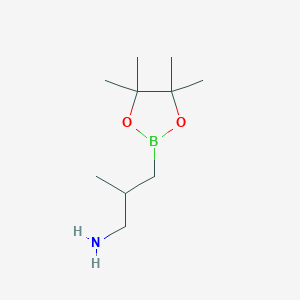
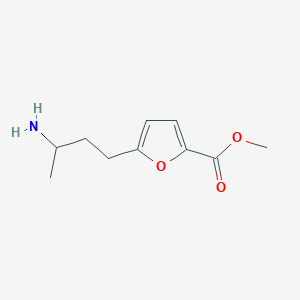
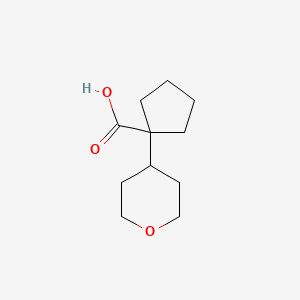
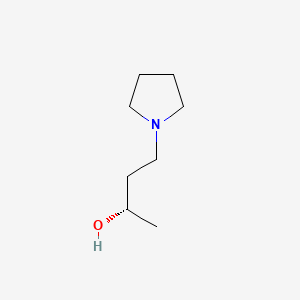
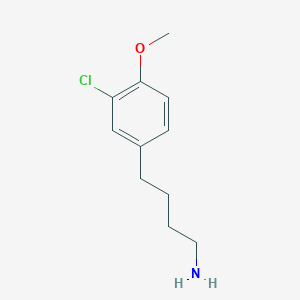
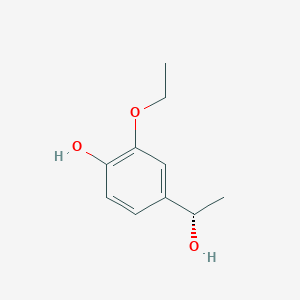
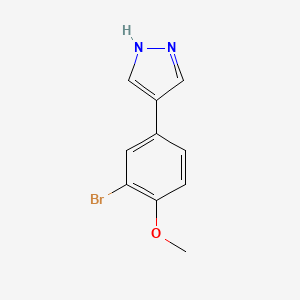
![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)
